Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
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Overview
Description
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-one
- 6,7-Dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridine
Uniqueness
Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific structural features and the presence of the carboxylate group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)7-5-11-4-6-2-3-8(12)9(6)7/h4-5H,2-3H2,1H3 |
InChI Key |
OGLQDFXJLMVADN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CN=C1)CCC2=O |
Origin of Product |
United States |
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